molecular formula C5H9ClO3S B2981328 3-Methoxycyclobutane-1-sulfonyl chloride CAS No. 2580214-49-7

3-Methoxycyclobutane-1-sulfonyl chloride

Cat. No.: B2981328
CAS No.: 2580214-49-7
M. Wt: 184.63
InChI Key: ARMXMIZENNFZFC-URHBZAFASA-N
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Description

3-Methoxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycyclobutane-1-sulfonyl chloride typically involves the reaction of 3-methoxycyclobutanol with a sulfonyl chloride reagent. One common method is to react 3-methoxycyclobutanol with chlorosulfonic acid (HSO3Cl) under controlled conditions to yield the desired sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow protocols to ensure safety and efficiency. This method can help manage the exothermic nature of the reaction and handle difficult-to-manage reagents .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Major Products Formed

    Sulfonamides: When reacted with amines.

    Sulfonate Esters: When reacted with alcohols.

    Thioethers: When reacted with thiols.

Scientific Research Applications

3-Methoxycyclobutane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.

    Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride used in organic synthesis.

    Benzenesulfonyl chloride: A sulfonyl chloride with an aromatic ring.

Uniqueness

3-Methoxycyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it useful in reactions where such properties are advantageous .

Properties

IUPAC Name

3-methoxycyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMXMIZENNFZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580214-49-7
Record name rac-(1r,3r)-3-methoxycyclobutane-1-sulfonyl chloride
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